1-(1-benzofuran-2-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
Benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone: is a complex organic compound that features a benzofuran ring, a triazolopyrimidine moiety, and a piperazine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-2-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps. One common approach is to start with the formation of the benzofuran ring, followed by the construction of the triazolopyrimidine moiety. The final step involves the coupling of these two intermediates with a piperazine derivative under specific reaction conditions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The triazolopyrimidine moiety can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the triazolopyrimidine moiety can produce dihydro derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1-(1-benzofuran-2-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: This compound has shown potential in biological and medicinal research, particularly as an inhibitor of specific enzymes and receptors. It has been studied for its anticancer, antimicrobial, and antiviral properties .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran ring and exhibit similar biological activities.
Triazolopyrimidine derivatives: These compounds contain the triazolopyrimidine moiety and are known for their anticancer and antimicrobial properties
Uniqueness: Benzofuran-2-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is unique due to its combination of three distinct structural motifs: the benzofuran ring, the triazolopyrimidine moiety, and the piperazine ring.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c32-24(20-14-18-8-4-5-9-19(18)33-20)30-12-10-29(11-13-30)22-21-23(26-16-25-22)31(28-27-21)15-17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWACCBNFZUJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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